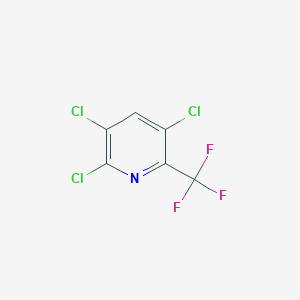

2,3,5-Trichloro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,3,5-trichloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3F3N/c7-2-1-3(8)5(9)13-4(2)6(10,11)12/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSKAVACTPGTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604141 | |

| Record name | 2,3,5-Trichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-01-5 | |

| Record name | 2,3,5-Trichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichloro-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine

An in-depth technical guide on 2,3,6-Trichloro-5-(trifluoromethyl)pyridine , the compound chemically defined by CAS 80289-91-4 .

A Critical Fluorinated Intermediate for Agrochemical Discovery[1]

Executive Summary

2,3,6-Trichloro-5-(trifluoromethyl)pyridine (CAS 80289-91-4) is a highly functionalized heterocyclic building block essential to the modern agrochemical industry.[1][2] Characterized by a pyridine scaffold decorated with three chlorine atoms and a trifluoromethyl (

Its value lies in its regioselective reactivity . The interplay between the electron-withdrawing chlorine atoms and the strongly electronegative trifluoromethyl group creates specific sites of electrophilicity, allowing medicinal chemists to precisely install nucleophiles (amines, hydrazines, alkoxides) during active ingredient (AI) synthesis.

Technical Note on Nomenclature: While sometimes referenced in trade queries as 2,3,5-trichloro-6-(trifluoromethyl)pyridine, the Chemical Abstracts Service (CAS) registry number 80289-91-4 specifically designates the 2,3,6-trichloro-5-(trifluoromethyl)pyridine isomer. This guide adheres to the chemically accurate 2,3,6-substitution pattern to ensure structural and mechanistic validity.

Physicochemical Profile

The compound presents as a low-melting solid or semi-solid, requiring controlled handling due to its lipophilicity and potential for hydrolysis under extreme conditions.

| Property | Specification |

| CAS Number | 80289-91-4 |

| IUPAC Name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 250.43 g/mol |

| Appearance | White to off-white crystalline powder or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in water |

| Electronic Character | Highly |

| Key Functional Group | Trifluoromethyl ( |

Synthetic Routes (Upstream Production)

The industrial synthesis of CAS 80289-91-4 typically employs a "chlorination-first, fluorination-second" strategy starting from methylpyridines (picolines). This route is preferred for its scalability and atom economy.

The Picoline Route

The primary feedstock is 3-methylpyridine (3-picoline) . The synthesis involves radical chlorination of the methyl group followed by electrophilic substitution on the ring, and finally, halogen exchange (Halex).

-

Exhaustive Chlorination: 3-picoline is subjected to vapor-phase chlorination or liquid-phase chlorination under UV light. This converts the methyl group to a trichloromethyl group (

) and chlorinates the ring positions. -

Fluorination (Halex): The resulting 2,3,6-trichloro-5-(trichloromethyl)pyridine precursor is treated with anhydrous Hydrogen Fluoride (HF) in the presence of a Lewis acid catalyst (e.g.,

or

Synthesis Workflow Diagram

Figure 1: Industrial synthesis pathway transforming 3-picoline into the target fluorinated pyridine intermediate.

Reactivity & Regioselectivity (The Core Mechanism)

For drug development professionals, the critical attribute of CAS 80289-91-4 is its Nucleophilic Aromatic Substitution (

The Regioselectivity Hierarchy

When a nucleophile (e.g.,

-

C3-Cl: Meta to Nitrogen. Least activated. Unlikely to be displaced.

-

C2-Cl: Ortho to Nitrogen. Activated.

-

C6-Cl: Ortho to Nitrogen AND Ortho to

.

The Dominant Pathway: The

Mechanistic Diagram

Figure 2: Regioselectivity map. The convergence of EWG effects makes C6 the primary site for substitution.

Applications & Downstream Chemistry[1][5][6]

CAS 80289-91-4 is rarely the final active ingredient; it is a scaffold. Its primary utility is in the synthesis of Fluazinam intermediates and specific pyridine herbicides.

Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

This is a key intermediate for the fungicide Fluazinam.[1][5]

-

Reaction: Selective reduction/amination.

-

Protocol: The trichloro-starting material is treated with ammonia or a hydrazine equivalent. The chlorine at C6 is displaced first. Subsequent reduction steps (often catalytic hydrogenation) can remove the chlorine at C2 (or C6 if it wasn't displaced) to yield the specific amino-chloro-trifluoromethyl pattern required.

Synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine[7][8][9]

-

Method: Regioselective reduction.

-

Reagent: Hydrazine hydrate followed by oxidation/hydrolysis.

-

Mechanism: Hydrazine displaces the C6-Cl (most reactive). The resulting hydrazine group is then oxidatively removed (e.g., using hypochlorite), effectively replacing the C6-Cl with a Hydrogen atom.

-

Result: A pyridine with Cl at 2 and 5 (originally 3 and 6, renumbered) and CF3 at 3 (originally 5).

Experimental Protocol: Regioselective Amination

Objective: Selective displacement of the C6-Chlorine with a primary amine.

Reagents:

-

Substrate: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Nucleophile: Isopropylamine (1.1 eq)

-

Base: Triethylamine (1.2 eq)

-

Solvent: Acetonitrile (MeCN) or THF

Procedure:

-

Preparation: Dissolve 10 mmol of the substrate in 20 mL of anhydrous MeCN under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add Triethylamine followed by the dropwise addition of Isopropylamine.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS. The disappearance of the starting material and appearance of a single major peak indicates C6 substitution.

-

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over

. -

Validation:

will show the loss of symmetry (if any) and the integration of the amine protons. The shift of the C4 proton will confirm the regiochemistry relative to the

Safety & Handling (MSDS Highlights)

-

Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).

-

Storage: Keep under inert gas (Argon/Nitrogen). Moisture sensitive. Store at 2-8°C.[2]

-

Incompatibility: Strong oxidizing agents, strong bases.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear full protective suit and respirator during handling.

References

-

Preparation of trifluoromethylpyridines. European Patent Office, EP 0110690 A1. Describes the vapor-phase fluorination of trichloromethyl-pyridines to generate trifluoromethyl analogs.

-

Synthesis and application of trifluoromethylpyridines. Journal of Pesticide Science, 2020. Comprehensive review of TFMP derivatives in agrochemicals, detailing the reactivity of polychlorinated trifluoromethylpyridines.

-

Regioselective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine. U.S. Patent 5,808,092. Details the reaction with hydrazine to synthesize 2,5-dichloro-3-(trifluoromethyl)pyridine.

-

Crystal structure of 3-chloro-5-(trifluoromethyl)pyridin-2-amine. Acta Crystallographica, 2007. Structural analysis of the downstream intermediate derived from the title compound.

-

Safety Data Sheet: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine. Sigma-Aldrich / Merck Millipore.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine

The Architecture of the Core

In modern agrochemical and pharmaceutical drug design, the incorporation of fluorinated heterocyclic motifs is a highly validated strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 2,3,5-Trichloro-6-(trifluoromethyl)pyridine (CAS: 39891-01-5) represents a highly specialized, electron-deficient scaffold. The juxtaposition of three chlorine atoms and a strongly electron-withdrawing trifluoromethyl (-CF3) group on a pyridine ring creates a unique electronic topography.

This compound serves as a critical advanced intermediate. The -CF3 group acts as a robust bioisostere for halogens and methyl groups, effectively shielding adjacent ring positions from cytochrome P450-mediated oxidative metabolism, while the specific chlorination pattern dictates highly predictable regioselectivity during downstream functionalization [1].

Quantitative Physicochemical Properties

Understanding the physical and chemical parameters of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The high halogen content significantly depresses the basicity of the pyridine nitrogen while elevating the overall lipophilicity (LogP).

Table 1: Structural and Physicochemical Profile

| Property | Value | Causality / Technical Significance |

| CAS Number | 39891-01-5 | Unique identifier for regulatory and supply chain tracking [2]. |

| Molecular Formula | C₆HCl₃F₃N | Defines the exact atomic composition and isotopic distribution. |

| Molecular Weight | 250.43 g/mol | Optimal low molecular weight, allowing significant downstream functionalization without violating Lipinski’s Rule of 5. |

| SMILES String | FC(F)(F)C1=NC(Cl)=C(Cl)C=C1Cl | Enables precise computational modeling and substructure searching[2]. |

| LogP (Computed) | ~4.3 | High lipophilicity driven by the -CF3 and chloro groups, ensuring excellent organic solvent solubility [3]. |

| Topological Polar Surface Area | 12.9 Ų | Extremely low TPSA indicates high membrane permeability and potential for blood-brain barrier (BBB) penetration[3]. |

| H-Bond Donors / Acceptors | 0 / 4 | The lack of hydrogen bond donors further increases lipophilicity; the fluorine and nitrogen atoms act as weak-to-moderate acceptors. |

Electronic Topography and Reactivity Dynamics

The chemical behavior of 2,3,5-trichloro-6-(trifluoromethyl)pyridine is governed by intense "push-pull" electronic effects.

-

Inductive Withdrawal (-I): The pyridine nitrogen and the C6-CF3 group exert a profound electron-withdrawing inductive effect.

-

Resonance vs. Induction in Halogens: While the chlorine atoms at C2, C3, and C5 can theoretically donate electron density via resonance (+R), their strong inductive withdrawal (-I) dominates.

Causality of Reactivity: The net effect is a severely electron-depleted π-system. This renders the ring completely inert to Electrophilic Aromatic Substitution (EAS) but highly primed for Nucleophilic Aromatic Substitution (SₙAr) . Regioselectivity is strictly controlled by the transition state stability: the chlorine at the C2 position (ortho to the nitrogen) is the most electrophilic node. Attack at C2 forms a Meisenheimer complex that is optimally stabilized by the electronegative nitrogen atom.

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) on the functionalized pyridine core.

Self-Validating Experimental Workflow: Regioselective SₙAr

To utilize this scaffold, researchers frequently substitute the C2 chlorine to build complex APIs or herbicides [1]. The following protocol describes a robust, self-validating methodology for the regioselective amination of the core.

Workflow: Synthesis of 2-Amino-3,5-dichloro-6-(trifluoromethyl)pyridine Derivatives

Rationale for Reagent Selection:

-

Solvent (DMF): A polar aprotic solvent is mandatory. It strongly solvates the base's counter-cations (e.g., K⁺) while leaving the amine nucleophile unsolvated, thereby maximizing its kinetic energy and reactivity.

-

Base (K₂CO₃): Acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Using a mild carbonate base prevents unwanted hydrolysis of the -CF3 group, which can occur with strong hydroxides at elevated temperatures.

Step-by-Step Methodology:

-

System Preparation: Charge a flame-dried 50 mL round-bottom flask with 2,3,5-trichloro-6-(trifluoromethyl)pyridine (1.0 eq, 2.0 mmol) and anhydrous K₂CO₃ (2.5 eq, 5.0 mmol). Suspend the mixture in anhydrous DMF (10 mL) under a positive pressure of nitrogen.

-

Nucleophile Addition: Dropwise add the secondary amine (e.g., morpholine, 1.1 eq, 2.2 mmol) at 0 °C. Causality: The initial 0 °C temperature prevents exothermic runaway and suppresses potential di-substitution at the C5 position.

-

Thermal Activation: Gradually warm the reaction to 60 °C and stir for 4 hours.

-

In-Process Validation (Self-Validating Check): Pull a 10 µL reaction aliquot, quench into 100 µL H₂O, and extract with 100 µL Ethyl Acetate. Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 8:2).

-

Validation Metric: The starting material (R_f ~0.8) must be completely absent, replaced by an intensely UV-active lower-running product spot (R_f ~0.5). If starting material persists, the system dictates an addition of 0.2 eq of amine and a further 1 hour of heating.

-

-

Quench and Phase Separation: Pour the completed reaction into 50 mL of ice-cold water. Causality: DMF is infinitely miscible with water; this step crashes out the highly lipophilic product while keeping inorganic salts and DMF in the aqueous phase. Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF traces) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the regioselectively substituted product.

Applications in Agrochemicals and Drug Development

The strategic utility of 2,3,5-trichloro-6-(trifluoromethyl)pyridine lies in its downstream applications.

-

Agrochemicals: Derivatives of this core are foundational to the synthesis of highly potent herbicides and parasiticides. The lipophilic nature ensures excellent cuticular penetration in plants and target pests[1].

-

Pharmaceuticals: In medicinal chemistry, the scaffold is utilized to design kinase inhibitors and GPCR modulators. The steric bulk and electron-withdrawing nature of the -CF3 group lower the pKa of adjacent basic amines, improving oral bioavailability and extending the in vivo half-life by blocking oxidative degradation pathways.

References

-

US Patent 3711486A: Substituted (trifluoromethyl) pyridines. Google Patents. Available at:[1]

-

2,3,6-Trichloro-5-(trifluoromethyl)pyridine (CID 2760690) - Structural Analog Physicochemical Data. PubChem. Available at:[Link][3]

Sources

An In-depth Technical Guide to 2,3,6-Trichloro-5-(trifluoromethyl)pyridine: Structure, Synthesis, and Applications

A Note on Isomeric Specificity: This guide focuses on the molecular structure, properties, and synthesis of 2,3,6-trichloro-5-(trifluoromethyl)pyridine . While the initial inquiry specified the 2,3,5-trichloro-6-(trifluoromethyl)pyridine isomer, a comprehensive literature and database search revealed a scarcity of specific data for that particular compound. In contrast, the 2,3,6-trichloro-5-(trifluoromethyl)pyridine isomer is well-documented and commercially available, suggesting it is of greater prevalence and scientific interest. This guide, therefore, aims to provide a robust and accurate technical overview of this closely related and more thoroughly characterized compound.

The introduction of a trifluoromethyl group into heterocyclic compounds can significantly enhance their lipophilicity, metabolic stability, and pharmacokinetic properties, making them valuable in the development of pharmaceuticals and agrochemicals.[1] Polychlorinated pyridines serve as crucial intermediates in the synthesis of these complex molecules.[2]

Molecular Structure and Physicochemical Properties

2,3,6-Trichloro-5-(trifluoromethyl)pyridine is a derivative of pyridine with three chlorine atoms and a trifluoromethyl group attached to the pyridine ring. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity.

Caption: Molecular structure of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C6HCl3F3N | [3] |

| Molecular Weight | 250.43 g/mol | [4], [5] |

| CAS Number | 80289-91-4 | [3] |

| Appearance | White to off-white powder or crystals | [4] |

| InChI Key | ZJNBCPFIEDYDFH-UHFFFAOYSA-N | [4] |

| Purity | 95% | [4] |

Synthesis and Mechanistic Insights

The synthesis of 2,3,6-trichloro-5-(trifluoromethyl)pyridine can be achieved from its precursor, 2,3,6-trichloro-5-(trichloromethyl)pyridine.[2] The latter can be synthesized from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process.[2]

Experimental Protocol: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine [2]

-

Step 1: Chlorination of 2-chloro-5-chloromethyl pyridine

-

2-chloro-5-chloromethyl pyridine is chloridized for 8 hours under reflux conditions in the presence of ultraviolet light to yield 2-chloro-5-(trichloromethyl)pyridine.[2]

-

-

Step 2: Catalytic Chlorination

-

The resulting 2-chloro-5-(trichloromethyl)pyridine is then further chloridized for 6 hours at 175°C with WCl6 as a catalyst to produce 2,3,6-trichloro-5-(trichloromethyl)pyridine.[2]

-

The subsequent conversion to 2,3,6-trichloro-5-(trifluoromethyl)pyridine involves a fluorine exchange reaction, where the trichloromethyl group is fluorinated to a trifluoromethyl group.

Caption: Synthesis pathway of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine.

Applications in Research and Development

Trifluoromethylpyridine derivatives are crucial building blocks in the synthesis of various agrochemicals and pharmaceuticals.[1][6] For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for several crop-protection products.[6] 2,3,6-Trichloro-5-(trifluoromethyl)pyridine can be utilized in the preparation of other valuable compounds, such as 2,5-dichloro-3-(trifluoromethyl)pyridine.[2]

A notable application is the regio-selective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine to produce 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine, an intermediate in the synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2,5-Dichloro-6-hydrazino-3-(trifluoromethyl)pyridine

-

Dissolve 2,3,6-trichloro-5-(trifluoromethyl)pyridine (10 g, 40 mmol) in 80 mL of 2-propanol.

-

Add 4.8 g (96 mmol) of hydrazine hydrate to the solution.

-

The reaction proceeds to yield 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine.

Safety and Handling

2,3,6-Trichloro-5-(trifluoromethyl)pyridine is a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[3]

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area.[4]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, it is recommended to store under an inert atmosphere at 2-8°C.[4]

References

-

Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. ResearchGate. [Link]

-

2,3,6-Trichloro-5-(trifluoromethyl)pyridine. PubChem. [Link]

-

Pyridine, 2,3,5-trichloro-6-(trichloromethyl)-. US EPA. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Library of Medicine. [Link]

-

2,3,6-Trichloro-5-(trifluoromethyl)pyridine. Millipore Sigma. [Link]

-

CAS No : 80289-91-4 | Product Name : 2,3,6-Trichloro-5-(trifluoromethyl)pyridine. Pharmaffiliates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | C6HCl3F3N | CID 2760690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | 80289-91-4 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine

The following technical guide details the spectral and structural characterization of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine , a highly specific halogenated pyridine intermediate.

While the 2,3,6-trichloro-5-(trifluoromethyl) isomer is the common industrial standard (Fluazinam intermediate), the 2,3,5-trichloro-6-(trifluoromethyl) isomer represents a distinct substitution pattern often encountered as a specific impurity, degradation product, or specialized synthon in the development of 4-substituted pyridine agrochemicals (e.g., pyridinols/thiols).

This guide synthesizes theoretical chemical principles with available empirical data from related congeners to provide a robust reference for identification.

Compound Profile & Structural Logic

This molecule is characterized by a pyridine core fully substituted at the 2, 3, 5, and 6 positions, leaving the C4 position as the sole proton-bearing site. This structural feature is the primary diagnostic handle in NMR spectroscopy.

| Property | Data |

| IUPAC Name | 2,3,5-Trichloro-6-(trifluoromethyl)pyridine |

| Molecular Formula | C₆HCl₃F₃N |

| Molecular Weight | 250.43 g/mol |

| Exact Mass | 248.913 g/mol (Monoisotopic) |

| Key Precursor | 2,3,5-Trichloro-6-(trichloromethyl)pyridine (CAS 7041-24-9) |

| Structural Feature | Isolated proton at C4 (Singlet in ¹H NMR) |

Synthesis & Formation Pathway

The generation of this isomer typically proceeds via the fluorination of its trichloromethyl analog or as a byproduct in the chlorination of 2-trifluoromethylpyridine.

Figure 1: Synthesis and derivatization pathway. The target molecule serves as the electrophilic parent for 4-substituted derivatives.

Mass Spectrometry (MS) Analysis[2]

The mass spectrum of this compound is dominated by the chlorine isotope signature . With three chlorine atoms, the molecular ion cluster is complex and diagnostic.

Isotope Pattern Prediction (Cl₃)

The presence of three chlorine atoms (

| Ion | m/z | Relative Intensity (Approx) | Origin |

| M⁺ | 249 | 100% | |

| M+2 | 251 | 96% | |

| M+4 | 253 | 31% | |

| M+6 | 255 | 3% |

Fragmentation Pathways (EI - 70 eV)

Under Electron Impact (EI), the molecule undergoes characteristic cleavages:

-

Loss of Cl: [M – 35]⁺.

-

Loss of CF₃: [M – 69]⁺. A common pathway for trifluoromethyl aromatics, though less favorable than Cl loss if the ring is electron-deficient.

-

Ring Fragmentation: Loss of HCN or nitriles is observed in high-energy collisions.

Figure 2: Predicted EI-MS fragmentation logic highlighting the primary loss of Chlorine and Trifluoromethyl groups.

NMR Spectroscopy Data

Due to the high degree of substitution, the NMR data is sparse but highly specific. The absence of coupling in the proton spectrum is the key confirmation of the 2,3,5,6-substitution pattern.

¹H NMR (Proton)

-

Signal: Singlet (s).

-

Integration: 1H.

-

Chemical Shift (

): 8.0 – 8.4 ppm (Predicted).-

Reasoning: The proton is at position C4. It is flanked by two Chlorine atoms (C3, C5) which are electron-withdrawing groups (EWG), and a CF₃ group at C6 (meta-position, strong EWG).

-

Comparison: In 3,5-dichloropyridine, H4 is at ~7.8 ppm. The addition of the ortho-CF₃ (relative to N) and the C2-Cl further deshields the ring system, pushing the shift downfield >8.0 ppm.

-

¹⁹F NMR (Fluorine)

-

Signal: Singlet (s).

-

Chemical Shift (

): -65 to -70 ppm .

¹³C NMR (Carbon)

The carbon spectrum will display characteristic coupling to fluorine (

| Carbon Position | Type | Chemical Shift ( | Coupling ( |

| C6 (ipso to CF₃) | Quaternary | ~145 - 150 | Quartet ( |

| CF₃ | CF₃ Group | ~120 - 124 | Quartet ( |

| C2, C3, C5 | Quaternary (C-Cl) | ~130 - 140 | Singlet (or weak coupling) |

| C4 | Methine (C-H) | ~135 - 142 | Quartet ( |

Infrared (IR) Spectroscopy[2][5]

The IR spectrum serves as a fingerprint for the functional groups, particularly the C-F and C-Cl stretches which are very intense.

-

C-H Stretch (Aromatic): Weak band at 3050–3100 cm⁻¹ . (Only one C-H bond).

-

C=N / C=C Ring Stretch: Distinct bands at 1550–1600 cm⁻¹ . Pyridine breathing modes are altered by heavy halogenation.

-

C-F Stretch: Very strong, broad bands in the 1100–1350 cm⁻¹ region. This is often the dominant feature.

-

C-Cl Stretch: Strong bands in the 700–850 cm⁻¹ region.

Experimental Handling & Protocols

Sample Preparation for Spectral Analysis

To ensure high-fidelity spectral data, follow these purification and preparation steps:

-

Solvent Selection:

-

NMR: Use CDCl₃ (Chloroform-d) or DMSO-d₆ . CDCl₃ is preferred to avoid solvent peaks interfering with the aromatic region, though the molecule is sparingly soluble.

-

MS: Dissolve in HPLC-grade Methanol or Acetonitrile .

-

-

Purification (If Impure):

-

Since this compound is often an intermediate, it may contain traces of the 4-hydroxy derivative (pyridinol).

-

Protocol: Dissolve crude material in Hexane/Ethyl Acetate (9:1). Pass through a short silica plug. The target pyridine is non-polar and elutes first; the pyridinol (polar) is retained.

-

Differentiation from Isomers

The critical challenge is distinguishing the target from 2,3,6-trichloro-5-(trifluoromethyl)pyridine .

-

Target (2,3,5-Cl, 6-CF3): ¹H NMR shows a Singlet (H4 is isolated).

-

Isomer (2,3,6-Cl, 5-CF3): ¹H NMR shows a Singlet (H4 is isolated).

-

Differentiation:

-

¹³C NMR: The coupling pattern of the ring carbons to F differs. In the target, the C-H carbon (C4) is meta to the CF3 (C6). In the isomer, the C-H carbon (C4) is ortho to the CF3 (C5).

-

Coupling Constant: The

(meta) is typically smaller (~3-5 Hz) than the

-

References

-

US Patent 3,711,486 . Substituted (trifluoromethyl) pyridines. (Describes the synthesis of 4-substituted derivatives from the core pyridine structure).

-

EPA Substance Registry . Pyridine, 2,3,5-trichloro-6-(trichloromethyl)-.[3] (Precursor identification).

-

PubChem Compound Summary . 2,3,6-Trichloro-5-(trifluoromethyl)pyridine. (Comparative data for the structural isomer).

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the safe and effective handling of complex chemical intermediates is paramount. This guide provides an in-depth technical overview of the safety and handling precautions for 2,3,5-Trichloro-6-(trifluoromethyl)pyridine, a halogenated pyridine derivative with significant potential in the synthesis of pharmaceuticals and agrochemicals.[1][2] The protocols and insights presented herein are synthesized from established best practices and safety data for structurally analogous compounds, aiming to foster a proactive safety culture within the laboratory.

Understanding the Hazard Profile: A Proactive Approach to Risk Mitigation

Key Potential Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation or damage.[1][4][5]

-

Respiratory Irritation: May cause respiratory tract irritation.[4][5]

-

Allergic Skin Reaction: May cause an allergic skin reaction.[1]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

The causality behind these hazards lies in the reactivity of the molecule. The electron-withdrawing nature of the chlorine and trifluoromethyl groups can make the pyridine ring susceptible to nucleophilic attack, and the compound as a whole can react with biological macromolecules, leading to irritation and toxicity.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The primary objective is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[3][7][8]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[7][9]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[3][4][7]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Item | Specifications and Rationale |

| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles are mandatory to prevent splashes to the eyes.[3][10] A face shield should be worn over goggles during procedures with a higher risk of splashing.[3][11] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[10][11] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the chemical.[11] For extended operations or when handling larger quantities, double gloving is advised.[11] |

| Body Protection | Flame-Retardant Laboratory Coat | A fully buttoned, flame-retardant lab coat provides protection against splashes and potential ignition sources.[11] |

| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are required to protect against spills.[11] |

| Respiratory Protection | Respirator | If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6][7] |

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and User Safety

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the stability of the compound.

Handling Protocol

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Verify the functionality of the fume hood and have all necessary PPE readily available.

-

Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid creating aerosols.

-

During Handling:

-

Post-Handling:

Storage Protocol

-

Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][9]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[9][13]

-

Security: The storage area should be secure and accessible only to authorized personnel.[3][5]

Emergency Procedures: A Blueprint for Rapid and Effective Response

In the event of an emergency, a clear and practiced response plan is essential to mitigate harm.

Spills and Leaks

-

Minor Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1][4]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][4]

-

Decontaminate the area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately.

-

Alert emergency response personnel.

-

Prevent entry to the affected area.

-

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Flush skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[1] |

| Inhalation | Remove the individual to fresh air.[4][9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[1][4] |

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][12]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[4][9][10]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride gas.[4][6][9]

Disposal Considerations: Environmental Responsibility

All waste containing 2,3,5-Trichloro-6-(trifluoromethyl)pyridine must be handled as hazardous waste.

-

Waste Collection: Collect waste in clearly labeled, sealed containers.

-

Disposal Method: Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[8] This may involve incineration in a licensed chemical destruction facility.[12]

-

Environmental Precaution: Do not allow the chemical to enter drains or waterways.[1][12]

Visualizing Safety: Workflow and Decision-Making

To further enhance the understanding of the safety protocols, the following diagrams illustrate key workflows.

Caption: A streamlined workflow for the safe handling of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine.

Caption: A decision tree for responding to spills of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine.

By integrating these comprehensive safety measures into all laboratory operations involving 2,3,5-Trichloro-6-(trifluoromethyl)pyridine, researchers can confidently advance their scientific objectives while upholding the highest standards of safety and environmental stewardship.

References

- Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem. (n.d.).

- SAFETY DATA SHEET - 2,3,5-Trichloropyridine. (2009, May 25). Fisher Scientific.

- Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline - Benchchem. (n.d.).

- 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. (2025, January 4). Cohizon Life Sciences Limited.

- CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. (n.d.). British Pharmacopoeia Commission.

- Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. (2005, December 21). Cole-Parmer.

- Pyridine HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- NIOSH Pocket Guide to Chemical Hazards - 2-Chloro-6-trichloromethyl pyridine. (n.d.). Centers for Disease Control and Prevention.

- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. (2004, March 4). Cole-Parmer.

- Chemical Safety Data Sheet MSDS / SDS - 2,3,6-TRICHLOROPYRIDINE. (2025, July 26). ChemicalBook.

- 2,3-Dichloro-5-(trichloromethyl)pyridine SDS, 69045-83-6 Safety Data Sheets. (n.d.). ECHEMI.

- SAFETY DATA SHEET - 2-Chloro-6-(trifluoromethyl)pyridine. (2023, March 16). FUJIFILM Wako Chemicals.

- 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet. (2026, January 17). ChemicalBook.

- SAFETY DATA SHEET - 2-(Trifluoromethyl)pyridine. (n.d.). TCI EUROPE N.V.

- 2,3,6-Trichloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem.

- SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. (2015, September 30). Fisher Scientific Company.

- SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)pyridine. (2023, March 4). TOKYO CHEMICAL INDUSTRY CO., LTD.

- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety & Regulations. (n.d.). TCI Chemicals.

- 2,3,5-Trichloro-6-(difluoromethyl)pyridine. (n.d.). ChemScene.

- Pyridine, 2,3,5-trichloro-6-(trichloromethyl)-. (2025, December 4). US EPA.

- 2,3,5-trichloro-6-(trifluoromethyl)pyridine. (n.d.). PubChemLite.

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10333-10335.

- Allphin, B. O., et al. (1993). 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Acta Crystallographica Section C: Crystal Structure Communications, 49(Pt 11), 1973-1975.

Sources

- 1. cohizon.com [cohizon.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

- 10. pharmacopoeia.com [pharmacopoeia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. nj.gov [nj.gov]

2,3,5-Trichloro-6-(trifluoromethyl)pyridine as a chemical intermediate in agrochemicals

The following technical guide details the chemistry, synthesis, and applications of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine , a specialized halogenated pyridine intermediate.

Executive Summary

2,3,5-Trichloro-6-(trifluoromethyl)pyridine (often abbreviated as 2,3,5-TCTF or related isomeric codes) represents a critical scaffold in the design of picolinic acid-derived herbicides and fluorinated pyridine agrochemicals .[1] Unlike its more common isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine (used in fluazifop/fluazinam), the 6-(trifluoromethyl) substitution pattern positions this molecule as a direct precursor to 2-pyridinecarboxylic acid (picolinic acid) derivatives via hydrolysis of the trifluoromethyl group, or as a lipophilic bioisostere in novel active ingredients (AIs).

This guide explores the synthetic pathways, regioselective reactivity, and downstream applications of this intermediate, distinguishing it from the 5-trifluoromethyl series and highlighting its role in the "chlorine-fluorine exchange" economy of modern agrochemistry.

Chemical Profile & Structural Logic

Nomenclature and Isomerism

The user-specified compound is 2,3,5-trichloro-6-(trifluoromethyl)pyridine .[1]

-

IUPAC Name: 2,3,5-trichloro-6-(trifluoromethyl)pyridine.[2]

-

Alternative Numbering (Priority to Heterocycle): 2-(Trifluoromethyl)-3,5,6-trichloropyridine.

-

Molecular Formula:

[3][4][5] -

Key Structural Feature: The

group is adjacent to the nitrogen (position 2 or 6), which significantly alters the electronics of the ring compared to the 3- or 5-

Physicochemical Properties

| Property | Value (Estimated/Experimental) | Significance in Synthesis |

| Molecular Weight | 250.43 g/mol | Stoichiometric calculations for coupling. |

| Physical State | Low-melting solid or semi-solid | Requires careful temperature control during handling. |

| Lipophilicity (LogP) | ~4.2 - 4.5 | High lipophilicity aids in penetration but requires polar aprotic solvents (DMSO, DMF) for nucleophilic substitution. |

| Electronic Effect | Strong electron-withdrawing ( | Highly activated for Nucleophilic Aromatic Substitution ( |

Synthetic Pathways[6][7]

The synthesis of 2,3,5-trichloro-6-(trifluoromethyl)pyridine typically proceeds via radical chlorination of picolines followed by halogen exchange (Halex) .

Route A: The Picoline-Chlorination-Fluorination Sequence

This is the industrial standard for accessing 6-(trifluoromethyl)pyridines.

-

Exhaustive Chlorination: 2-Picoline (2-methylpyridine) is chlorinated (vapor phase or liquid phase with radical initiators) to yield 2-(trichloromethyl)-3,4,5,6-tetrachloropyridine .

-

Fluorination (Halex): The perchlorinated intermediate is treated with anhydrous HF (often with Lewis acid catalysts like

or-

Result: 2-(Trifluoromethyl)-3,4,5,6-tetrachloropyridine.

-

-

Regioselective Reduction (Hydrodechlorination): To obtain the user's specific 4-H isomer (2,3,5-trichloro), a selective reduction is performed. Zinc in acetic acid or catalytic hydrogenation (

) is used.-

Selectivity: The chlorine at the 4-position is typically the most labile towards reduction due to the combined withdrawing effects of the nitrogen and the 2,6-substituents, allowing for the isolation of 2,3,5-trichloro-6-(trifluoromethyl)pyridine .

-

Route B: Direct Fluorination of Pentachloropyridine

Less common due to selectivity issues, but feasible. Pentachloropyridine is reacted with

Experimental Protocol: Synthesis via Selective Reduction

Note: This protocol describes the conversion of the perchlorinated precursor to the target 4-H intermediate.

Reagents

-

Substrate: 2-(Trifluoromethyl)-3,4,5,6-tetrachloropyridine (1.0 eq)

-

Reductant: Zinc dust (activated, 1.5 eq)

-

Solvent: Acetic Acid (glacial) / Water (9:1 v/v)

-

Temperature: 60°C – 80°C

Methodology

-

Setup: Charge a 3-neck round-bottom flask with the substrate and acetic acid/water mixture. Ensure mechanical stirring and inert atmosphere (

). -

Activation: Heat the mixture to 60°C.

-

Addition: Add Zinc dust portion-wise over 1 hour. Caution: Exothermic reaction.[1] Monitor internal temperature to prevent runaway.

-

Monitoring: Track reaction progress via GC-MS. Look for the disappearance of the pentachloro-species (M+ 283) and appearance of the tetrachloro-species (M+ 249, target).

-

Critical Control Point: Over-reduction can lead to 2,6-dichloro- or 2,3-dichloro- analogs. Quench immediately upon consumption of starting material.

-

-

Workup: Filter off zinc residues. Dilute filtrate with ice water. Extract with Dichloromethane (DCM). Wash organic layer with

(aq) to remove acid. -

Purification: Recrystallization from Hexane/Ethyl Acetate or vacuum distillation.

Reactivity & Downstream Applications

The 6-(trifluoromethyl) group activates the pyridine ring for nucleophilic attack, particularly at the 2-position (chlorine displacement).

Nucleophilic Aromatic Substitution ( )

The chlorine atom at position 2 (adjacent to N, opposite the

-

O-Nucleophiles: Reaction with phenoxides yields pyridyloxy ethers (herbicide class).

-

N-Nucleophiles: Reaction with ammonia/amines yields aminopyridines (precursors to picloram analogs).

Hydrolysis to Picolinic Acids

The

-

Application: This pathway is used to synthesize 3,5,6-trichloropicolinic acid (the acid form of Triclopyr/Picloram precursors) if the starting material structure allows.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the intermediate and its divergence into key agrochemical classes.

Caption: Synthesis and divergence of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine into herbicide classes.

Critical Analysis: Isomer Specificity

It is vital to distinguish the user's 6-(trifluoromethyl) isomer from the more common 5-(trifluoromethyl) isomer (CAS 80289-91-4, 2,3,6-trichloro-5-trifluoromethylpyridine).

| Feature | 6-(Trifluoromethyl) Series (User Topic) | 5-(Trifluoromethyl) Series (Common) |

| Precursor | 2-Picoline (2-Methylpyridine) | 3-Picoline (3-Methylpyridine) |

| Key Product | Picloram, Clopyralid, Dithiopyr | Fluazifop, Fluazinam, Flazasulfuron |

| Reactivity | Activation at C-2 (ortho to N) | Activation at C-2 and C-6 (ortho/para to CF3) |

| Market Volume | Specialized (Niche Herbicides) | High (Broad Spectrum Herbicides) |

Scientist's Note: If your target molecule involves a pyridine ring linked to an oxygen/sulfur bridge meta to the nitrogen, you likely need the 5-CF3 series. If you are building a picolinic acid core (COOH adjacent to N), you strictly require the 6-CF3 (or 2-CF3) series described here.

Safety & Handling

-

Hazards: Pyridine intermediates are potent skin irritants and lachrymators. The trifluoromethyl group adds lipophilicity, increasing dermal absorption.

-

Specific Risk: Hydrofluoric Acid (HF) generation.[1] Although the

group is stable, thermal decomposition or reaction with strong Lewis acids can release fluoride ions. -

Protocol: All reactions involving the synthesis or hydrolysis of this compound must be performed in a fume hood with HF-compatible spill kits available.

References

-

Process for the preparation of (trifluoromethyl)pyridine compounds. US Patent 3,711,486. Describes the chlorination and fluorination of picolines to access 6-trifluoromethylpyridines.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2020. Comprehensive review of TFMP intermediates including 2,3,5-DCTF and related isomers.

-

Preparation of 2,3,5-trichloropyridine. US Patent 4,111,938. Details the selective reduction methodologies (Zn/Acid) for polychlorinated pyridines.

-

Agrochemicals containing the trifluoromethylpyridine moiety. Research Outreach, 2023. Discusses the commercial landscape of herbicides like Fluazifop and the role of specific pyridine intermediates.

-

Reactivity of polychlorinated trifluoromethylpyridines. Journal of the Chemical Society, Perkin Transactions 1. Mechanistic insights into nucleophilic substitution patterns in highly halogenated pyridines.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US3711486A - Substituted(trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 3. 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | C6HCl3F3N | CID 2760690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | 80289-91-4 [sigmaaldrich.com]

- 5. 2,3,5-Trichloro-4-trifluoromethyl pyridine | 89719-94-8 | Benchchem [benchchem.com]

The Advent and Evolution of Trifluoromethylpyridine Synthesis: A Technical Guide for Chemical Innovators

Abstract

The strategic incorporation of the trifluoromethyl group into the pyridine scaffold has been a transformative event in medicinal and agricultural chemistry. This guide provides an in-depth technical exploration of the discovery and historical evolution of trifluoromethylpyridine (TFMP) synthesis. We will dissect the foundational synthetic strategies, from early, harsh methodologies to the sophisticated and nuanced approaches that define the state-of-the-art. This paper will elucidate the causal relationships behind the development of these synthetic routes, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is grounded in authoritative references, detailed experimental protocols for key reactions, and visual representations of synthetic pathways to ensure a comprehensive and actionable understanding of this critical area of chemical synthesis.

Introduction: The Strategic Imperative of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a cornerstone of modern molecular design, prized for its ability to profoundly modulate the physicochemical and biological properties of a parent molecule.[1] When appended to the pyridine ring, a privileged heterocycle in numerous approved drugs and agrochemicals, the -CF3 group imparts a unique and powerful combination of electronic and steric effects.[2] These include enhanced metabolic stability due to the strength of the C-F bond, increased lipophilicity which can improve membrane permeability, and altered basicity (pKa) of the pyridine nitrogen, which can fine-tune receptor binding interactions.[1][3] The synergistic effect of the trifluoromethyl group and the pyridine core has led to the development of a multitude of successful commercial products, driving the demand for efficient and scalable synthetic methodologies.[4][5]

The Genesis of Trifluoromethylpyridine Synthesis: Early Explorations and Foundational Challenges

The first successful introduction of a trifluoromethyl group onto a pyridine ring was reported in 1947.[4] This pioneering work was an extension of the method developed for benzotrifluoride, which involved the chlorination and subsequent fluorination of picoline.[4] This early approach, while groundbreaking, was characterized by harsh reaction conditions, including high temperatures and pressures, and often resulted in a mixture of products with limited regioselectivity.[6] The electron-deficient nature of the pyridine ring further complicated these early synthetic efforts.[7]

The primary challenge in the early days of TFMP synthesis was the lack of mild and selective fluorinating agents. The available reagents, such as antimony trifluoride and hydrogen fluoride, necessitated aggressive reaction conditions, which were often incompatible with more complex or sensitive substrates.[4][8] These initial forays, however, laid the groundwork for the development of more refined synthetic strategies.

The Evolution of Synthetic Strategies: A Tale of Two Core Methodologies

The modern synthesis of trifluoromethylpyridines is largely dominated by two primary and strategically distinct approaches: the "late-stage" introduction of the trifluoromethyl group onto a pre-formed pyridine ring and the "early-stage" construction of the pyridine ring from trifluoromethyl-containing building blocks.[5][7] The choice between these strategies is often dictated by the desired substitution pattern of the final product and the availability of starting materials.[5]

Halogen Exchange: The Workhorse of Industrial Synthesis

The halogen exchange (HALEX) reaction, particularly the conversion of a trichloromethylpyridine to a trifluoromethylpyridine, remains a cornerstone of industrial-scale TFMP production.[7] This method is a direct descendant of the earliest synthetic approaches but has been significantly refined over the decades. The process typically involves the chlorination of a methylpyridine (picoline) to the corresponding trichloromethylpyridine, followed by reaction with a fluorinating agent, most commonly hydrogen fluoride (HF).[4][8]

Key Advantages of the Halogen Exchange Method:

-

Cost-Effectiveness: The starting materials, such as picolines, are readily available and relatively inexpensive.

-

Scalability: The process has been successfully implemented on a large industrial scale.[4]

Causality Behind Experimental Choices:

The choice of a metal halide catalyst, such as iron chlorides or fluorides, is critical for facilitating the halogen exchange under more controlled conditions than the uncatalyzed vapor-phase reactions of the past.[8] The use of liquid-phase conditions also allows for better temperature control and improved selectivity.[8]

Illustrative Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

-

Chlorination: 3-Picoline is subjected to vapor-phase chlorination at high temperatures to produce 2-chloro-5-(trichloromethyl)pyridine.

-

Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then treated with anhydrous hydrogen fluoride in the presence of a catalyst, such as iron(III) chloride, in a liquid-phase reaction to yield 2-chloro-5-(trifluoromethyl)pyridine.[4]

Table 1: Comparison of Early vs. Modern Halogen Exchange Conditions

| Parameter | Early Methods (c. 1947) | Modern Industrial Methods |

| Fluorinating Agent | Antimony Trifluoride / HF | Anhydrous Hydrogen Fluoride |

| Phase | Vapor Phase | Liquid or Vapor Phase |

| Temperature | High (>300°C) | Moderate to High, with better control |

| Catalyst | Often Uncatalyzed | Metal Halides (e.g., FeCl3, FeF3) |

| Selectivity | Lower | Higher |

Cyclocondensation: Building the Ring from Trifluoromethylated Precursors

The cyclocondensation approach represents a more elegant and often more versatile strategy for accessing a wider range of substituted trifluoromethylpyridines.[4][5] This method involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach offers excellent control over the final substitution pattern.[5]

Key Advantages of the Cyclocondensation Method:

-

Regiocontrol: The position of the trifluoromethyl group and other substituents is predetermined by the structure of the starting materials.

-

Diversity of Structures: A wide variety of substituted trifluoromethylpyridines can be synthesized by varying the building blocks.[5]

Causality Behind Experimental Choices:

The selection of the trifluoromethyl-containing building block is the most critical decision in this synthetic strategy. Common and effective building blocks include (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and other trifluoroacetoacetate derivatives.[4][6] The choice of the other components in the cyclocondensation reaction determines the final substitution pattern of the pyridine ring.

Illustrative Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyridine Derivative

A common strategy involves the reaction of a 1,1,1-trifluoro-4-alkoxy-3-alken-2-one with a 2-haloalkylnitrile in the presence of a metal reagent to form an allyl alcohol intermediate. This intermediate can then be cyclized in the presence of an acid to furnish the desired 4-(trifluoromethyl)pyridine.[6]

Modern Frontiers: Direct Trifluoromethylation

More recently, methods for the direct introduction of a trifluoromethyl group onto a pyridine ring have gained significant traction.[7] These reactions often employ novel trifluoromethylating reagents, such as trifluoromethyl copper species, which can undergo substitution reactions with halo-pyridines.[4] Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the direct trifluoromethylation of pyridines.[7] While these methods can offer milder reaction conditions and improved functional group tolerance, they are often more expensive and may not be as readily scalable as the classical halogen exchange and cyclocondensation approaches.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams, generated using Graphviz, illustrate the core synthetic strategies.

Caption: The Halogen Exchange Pathway for Trifluoromethylpyridine Synthesis.

Caption: The Cyclocondensation Approach to Trifluoromethylpyridine Synthesis.

Conclusion: A Legacy of Innovation and a Future of Precision

The journey of trifluoromethylpyridine synthesis from its inception in the mid-20th century to the present day is a testament to the relentless pursuit of chemical innovation. The evolution from brute-force, high-temperature reactions to the nuanced and highly selective methods of today has been driven by a deeper understanding of reaction mechanisms and the development of novel reagents. The halogen exchange and cyclocondensation strategies remain the dominant paradigms in the field, each offering distinct advantages in terms of scalability and versatility. As the demand for novel, high-performance agrochemicals and pharmaceuticals continues to grow, the development of even more efficient, sustainable, and precise methods for the synthesis of trifluoromethylpyridines will undoubtedly remain a key focus of the chemical research community.

References

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

- McBee, E. T., Hass, H. B., & Hodnett, E. M. (1947). FLUORINATED HETEROCYCLIC COMPOUNDS methylpyridines. Industrial & Engineering Chemistry Research, 39(3), 389–391.

-

Hong, B., & Teng, Y. (2024). Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. SciSpace. Retrieved from [Link]

- Unknown. (n.d.). Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents.

- Unknown. (n.d.). Preparation of (trifluoromethyl)pyridines. Google Patents.

-

Unknown. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chigroup.site [chigroup.site]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine from 2,3,5-trichloro-6-(trichloromethyl)pyridine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine (CAS 39891-01-5) via the fluorination of 2,3,5-trichloro-6-(trichloromethyl)pyridine .

This guide is designed for organic chemists and process engineers in the agrochemical and pharmaceutical sectors. It prioritizes safety, scalability, and yield optimization using a Lewis Acid-Catalyzed Halogen Exchange (Halex) methodology.

Executive Summary

Target Molecule: 2,3,5-Trichloro-6-(trifluoromethyl)pyridine Starting Material: 2,3,5-Trichloro-6-(trichloromethyl)pyridine Methodology: High-pressure Halogen Exchange (Halex) using Anhydrous Hydrogen Fluoride (AHF). Critical Utility: This motif serves as a lipophilic, metabolically stable building block for next-generation herbicides (e.g., pyridine-based auxins) and insecticides. The trifluoromethyl group significantly enhances bioavailability compared to its trichloromethyl precursor.

Strategic Rationale & Retrosynthesis

The transformation of a trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group on an electron-deficient pyridine ring requires aggressive fluorinating conditions. While laboratory-scale methods often employ Antimony Trifluoride (SbF₃, Swarts reagent), this generates stoichiometric heavy metal waste.

Selected Route: Anhydrous HF + Lewis Acid Catalyst (FeCl₃/SbCl₅)

-

Atom Economy: High. HF is the most weight-efficient fluorine source.

-

Scalability: The standard industrial route for similar moieties (e.g., 2,3-dichloro-5-trifluoromethylpyridine).

-

Mechanism: The Lewis acid coordinates with the benzylic-like chlorines of the -CCl₃ group, facilitating ionization to a carbocation-like intermediate, which is then trapped by fluoride.

Reaction Scheme

Figure 1: Reaction scheme for the catalytic fluorination of the trichloromethyl moiety.

Critical Process Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | HF:Substrate ratio = 4:1 to 8:1 | Excess HF acts as both reagent and solvent; drives equilibrium forward. |

| Catalyst | FeCl₃ (anhydrous) or SbCl₅ (2-5 mol%) | FeCl₃ is economical and effective at >150°C. SbCl₅ allows lower temps but is harder to handle. |

| Temperature | 150°C – 170°C | Activation energy barrier for the 3rd Chlorine exchange (-CF₂Cl → -CF₃) is high. |

| Pressure | 15 – 25 bar (220-360 psi) | Autogenous pressure of HF + HCl. |

| Reaction Time | 8 – 16 hours | Dependent on HCl venting efficiency. |

Detailed Experimental Protocol

⚠️ SAFETY WARNING: FATAL HAZARD

-

Anhydrous Hydrogen Fluoride (AHF) is lethal upon contact or inhalation. It causes deep tissue necrosis and systemic calcium depletion (cardiac arrest).

-

Mandatory PPE: Full-body acid-resistant suit, neoprene gloves (double gloved), full-face respirator/supplied air, and immediate access to Calcium Gluconate gel .

-

Engineering Controls: Work must be performed in a Hastelloy C or Monel autoclave within a specialized fume hood equipped with an HF scrubber.

Step 1: Reactor Charging

-

Ensure the autoclave (Monel-400 or Hastelloy C-276) is clean, dry, and passivated.

-

Under an inert nitrogen atmosphere, charge 2,3,5-trichloro-6-(trichloromethyl)pyridine (1.0 eq) into the reactor.

-

Add Anhydrous FeCl₃ (0.05 eq, 5 mol%).

-

Note: If using SbCl₅, inject it as a liquid under nitrogen.

-

-

Seal the reactor and pressure test with N₂ to 20 bar to ensure leak integrity. Vent N₂.

Step 2: HF Addition[1]

-

Cool the reactor to 0°C - 5°C using a chiller jacket.

-

Connect the AHF cylinder via a Monel transfer line.

-

Slowly transfer Anhydrous HF (6.0 eq) by weight difference.

-

Technical Insight: Cooling prevents immediate pressure spikes from the exotherm of HF mixing with the Lewis acid.

-

Step 3: Reaction & HCl Management

-

Start agitation (magnetic drive, ~500 RPM).

-

Heat the reactor ramped at 1°C/min to 160°C .

-

Pressure Control (Crucial): As the reaction proceeds, HCl gas is generated.[1][2] The pressure will rise significantly above the vapor pressure of HF.

-

Set a back-pressure regulator (BPR) or manually vent the headspace through a caustic scrubber (NaOH) to maintain system pressure at 18-20 bar .

-

Why? Continuous removal of HCl shifts the equilibrium toward the fluorinated product (Le Chatelier’s principle). Failure to vent HCl will stall the reaction at the -CF₂Cl intermediate stage.

-

-

Hold conditions for 10–14 hours.

Step 4: Monitoring

Monitor reaction progress via GC-MS (if sampling is safe/feasible via a dip tube into a quenched vial). Look for the disappearance of the intermediate 2,3,5-trichloro-6-(chlorodifluoromethyl)pyridine .

Step 5: Work-up & Isolation

-

Cool reactor to <20°C.

-

Vent remaining pressure (excess HF and HCl) into the scrubber.

-

Quench: Pour the reaction mass slowly onto crushed ice/water (careful: exothermic).

-

Neutralization: Adjust pH to 7-8 using 20% KOH or Na₂CO₃ solution.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Toluene (3x).

-

Drying: Dry organic layer over anhydrous MgSO₄ and filter.

-

Purification: Concentrate the solvent. The crude oil is purified via fractional vacuum distillation .

-

Expected BP: The -CF₃ product will boil significantly lower than the -CCl₃ starting material. (Est. Product BP: ~200-210°C at atm; distill at reduced pressure, e.g., 10-20 mbar).

-

Process Flow Diagram

Figure 2: Step-by-step process flow for the high-pressure fluorination protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion (Presence of -CF₂Cl) | HCl not removed efficiently. | Increase venting frequency or reduce reactor pressure setpoint slightly to degas HCl. |

| Low Yield / Tarry Residue | Temperature too high (>180°C) causing polymerization. | Reduce temperature to 155°C and extend time; check catalyst loading. |

| Corrosion of Reactor | Moisture ingress. | Ensure strict anhydrous conditions; HF + H₂O is extremely corrosive to metals. |

References

-

Preparation of (trifluoromethyl)pyridines. European Patent Office, EP 0110690 A1. (Describes the foundational HF/FeCl3 method for chlorinated pyridines).

-

Process for the preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine. US Patent 4,650,875. (Details the pressure/temperature parameters for the analogous isomer).

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 2013.[3] (Context on the starting material synthesis and stability).

-

2,3,5-Trichloro-6-(trifluoromethyl)pyridine (CAS 39891-01-5). Fluorochem Product Catalog. (Verification of target compound identity).

Sources

Application Note: Regioselective Functionalization of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine

This Application Note and Protocol Guide is designed for researchers and process chemists working with polyhalogenated pyridine scaffolds. It addresses the specific reactivity, mechanism, and experimental handling of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine .

) Mechanisms & ProtocolsExecutive Summary

2,3,5-Trichloro-6-(trifluoromethyl)pyridine is a highly electron-deficient heterocycle used as a scaffold in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical intermediates.[1] Its reactivity is governed by the interplay between the ring nitrogen, the electron-withdrawing trifluoromethyl (

This guide details the reaction mechanism with nucleophiles (amines, alkoxides, thiols), predicting C-2 regioselectivity as the primary reaction pathway. It provides validated protocols for functionalization, critical safety measures for handling fluorinated pyridines, and methods for reaction monitoring.

Critical Note on Isomers:

Researchers often confuse this isomer with the commercially prevalent 2,3,6-trichloro-5-(trifluoromethyl)pyridine (CAS 80289-91-4).[1] While both undergo

Mechanistic Analysis & Regioselectivity

Electronic Landscape

The reactivity of 2,3,5-trichloro-6-(trifluoromethyl)pyridine is dictated by the stabilization of the Meisenheimer complex intermediate.[1]

-

Ring Nitrogen (N1): Exerts a strong inductive ($ -I

-M $) effect, activating the C-2 and C-4 positions.[1] -

Trifluoromethyl Group (C6): A strong electron-withdrawing group (EWG) that activates positions ortho (C-5) and para (C-3) to itself via induction, and generally increases the electrophilicity of the entire ring.[1]

-

Chlorine Substituents (C-2, C-3, C-5): Weakly deactivating but good leaving groups.[1]

Predicted Regioselectivity

Upon treatment with a nucleophile (

| Position | Leaving Group | Activation Source | Reactivity Prediction |

| C-2 | Chloride | Ortho to N (Strong) , Meta to | Primary Site (High Reactivity) |

| C-3 | Chloride | Meta to N, Para to | Low (N-effect dominates) |

| C-5 | Chloride | Meta to N, Ortho to | Low (Steric hindrance from |

| C-4 | Hydride | Para to N, Meta to | Negligible (Requires oxidation) |

| C-6 | Ortho to N | None (C-F bond strength) |

Conclusion: The C-2 position is the most kinetically favored site for nucleophilic attack due to the dominant activation by the adjacent ring nitrogen. The

Reaction Pathway Diagram (Graphviz)

[1]

Experimental Protocols

Protocol A: Amination (Synthesis of 2-Amino Derivatives)

This protocol describes the reaction with a primary amine (e.g., benzylamine or aniline).

Reagents:

-

Substrate: 2,3,5-Trichloro-6-(trifluoromethyl)pyridine (1.0 equiv)[1]

-

Nucleophile: Primary Amine (1.1 equiv)

-

Base: Triethylamine (

) or DIPEA (1.2 equiv) - Scavenges HCl[1] -

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine in anhydrous MeCN (0.2 M concentration).

-

Addition: Cool the solution to 0°C using an ice bath. Add the base (1.2 equiv) followed by the dropwise addition of the amine (1.1 equiv).

-

Note: Exothermic reaction. Control addition rate to maintain temp < 5°C.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC. Look for the disappearance of the starting material peak.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Dry the organic layer over

, filter, and concentrate.

-

-

Purification: Purify the crude product via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Protocol B: Etherification (Synthesis of 2-Alkoxy Derivatives)

Reaction with sodium alkoxides (e.g., NaOMe).

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Sodium Methoxide (NaOMe) (1.05 equiv) - Use slight excess only[1]

-

Solvent: Methanol (MeOH) or THF

Step-by-Step Procedure:

-

Preparation: Dissolve substrate in anhydrous THF (0.5 M).

-

Addition: Cool to -10°C. Add NaOMe (solid or solution) portion-wise.

-

Critical: Low temperature is essential to prevent over-substitution (displacing Cl at C-3/C-5) or attack on the

group.[1]

-

-

Reaction: Stir at 0°C for 1 hour. Monitor closely by TLC.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with

, dry, and concentrate.

Analytical Data & Validation

To validate the formation of the 2-substituted product, compare the spectral data against the starting material.

| Feature | Starting Material | Product (2-Substituted) | Diagnostic Change |

| Single singlet (~ -65 ppm) | Single singlet (shifted) | Shift indicates change in electronic environment at C-6. | |

| Singlet at ~8.0-8.5 ppm (H-4) | Singlet (H-4) | H-4 remains (integral 1H).[1] If H-4 is lost, C-4 attack occurred (incorrect).[1] | |

| MS (ESI/GC) | M+ (3 Cl pattern) | M+ - Cl + Nu | Loss of one Chlorine isotope pattern.[1] |

Self-Validating Check:

-

If the product mass indicates loss of two chlorines, the reaction temperature was too high (bis-substitution).

-

If

NMR shows multiple peaks, the

Safety & Handling (E-E-A-T)

-

Fluorinated Pyridines: Can cause severe eye and skin irritation.[2][3] Use FKM/Viton gloves.

-

Volatility: Polyhalogenated pyridines can be volatile and sublime. Handle in a fume hood.

-

Waste: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ.

References

-

Chambers, R. D., et al. "Polyhalogenoheterocyclic compounds. Part I. Reaction of polychlorofluoropyridines with nucleophiles." Journal of the Chemical Society C, 1966. Link

-

Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003. Link

-

PubChem. "2,3,6-Trichloro-5-(trifluoromethyl)pyridine Compound Summary."[1][3] (For structural comparison and property data). Link

- Schlosser, M. "The regioselectivity of nucleophilic substitutions on halopyridines." European Journal of Organic Chemistry, 2005.

Sources

Application Note: Scalable Synthesis and Purification Protocol for 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

Introduction & Route Causality

2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is a highly valued halogenated pyridine intermediate, serving as the core building block for advanced agrochemicals (e.g., fluazinam, chlorfluazuron) and pharmaceutical active ingredients[1][2]. The molecular architecture of DCTF—featuring an electron-withdrawing trifluoromethyl (-CF

While alternative routes exist, such as the [1] or the

[3], the direct electrophilic chlorination of 2-chloro-5-(trifluoromethyl)pyridine (CTF) remains the most scalable and atom-economical approach for industrial laboratories[2].Mechanistic Rationale: The -CF

Mechanistic pathway of FeCl3-catalyzed electrophilic chlorination of CTF.

Experimental Design & Quantitative Parameters